(4-Ethyloxazol-5-YL)methanol
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Overview
Description
4-Ethyl-5-oxazolemethanol is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 4-position and a hydroxymethyl group at the 5-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-oxazolemethanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of 4-Ethyl-5-oxazolemethanol may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-oxazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding saturated heterocycle.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 4-ethyl-5-oxazolecarboxylic acid.
Reduction: Formation of 4-ethyl-5-oxazolidinemethanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
4-Ethyl-5-oxazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-oxazolemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Methyl-5-oxazolemethanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-oxazolemethanol: Similar structure but with the hydroxymethyl group at the 2-position.
5-Ethyl-4-oxazolemethanol: Similar structure but with the ethyl group at the 5-position.
Uniqueness: 4-Ethyl-5-oxazolemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxymethyl group on the oxazole ring enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H9NO2 |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4-ethyl-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C6H9NO2/c1-2-5-6(3-8)9-4-7-5/h4,8H,2-3H2,1H3 |
InChI Key |
HHXYLPXOHXSLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=N1)CO |
Origin of Product |
United States |
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